molecular formula C12H16N2O2 B2768852 tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 679392-21-3

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2768852
CAS No.: 679392-21-3
M. Wt: 220.272
InChI Key: WLOMDLSRFNCYNR-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound with a unique structure that combines a pyrrolo and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and protection of the resulting compound with a tert-butyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate

Comparison: While these compounds share structural similarities, tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of both pyrrolo and pyridine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-5,7H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOMDLSRFNCYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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